molecular formula C10H12O3 B14598796 Acetic acid--2-ethenylphenol (1/1) CAS No. 59858-52-5

Acetic acid--2-ethenylphenol (1/1)

Cat. No.: B14598796
CAS No.: 59858-52-5
M. Wt: 180.20 g/mol
InChI Key: BKOWBAOXCAZKSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-ethenylphenol (1/1) can be achieved through esterification, where acetic acid reacts with 2-ethenylphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

CH3COOH+C8H8OCH3COO-C8H7O+H2O\text{CH}_3\text{COOH} + \text{C}_8\text{H}_8\text{O} \rightarrow \text{CH}_3\text{COO-C}_8\text{H}_7\text{O} + \text{H}_2\text{O} CH3​COOH+C8​H8​O→CH3​COO-C8​H7​O+H2​O

Industrial Production Methods

Industrial production of acetic acid–2-ethenylphenol (1/1) may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-ethenylphenol (1/1) can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethylphenol.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-ethenylquinone.

    Reduction: Formation of 2-ethylphenol.

    Substitution: Formation of 2-nitro-2-ethenylphenol or 2-bromo-2-ethenylphenol.

Scientific Research Applications

Acetic acid–2-ethenylphenol (1/1) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–2-ethenylphenol (1/1) involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    Vinylphenol: Similar to 2-ethenylphenol but with different substitution patterns.

    Acetophenone: A compound with a phenyl group attached to a carbonyl group.

Uniqueness

Acetic acid–2-ethenylphenol (1/1) is unique due to the combination of acetic acid and 2-ethenylphenol, resulting in a compound with both acidic and vinyl functionalities

Properties

CAS No.

59858-52-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

acetic acid;2-ethenylphenol

InChI

InChI=1S/C8H8O.C2H4O2/c1-2-7-5-3-4-6-8(7)9;1-2(3)4/h2-6,9H,1H2;1H3,(H,3,4)

InChI Key

BKOWBAOXCAZKSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC1=CC=CC=C1O

Origin of Product

United States

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